3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

CAS No.: 2034493-44-0

Cat. No.: VC6613457

Molecular Formula: C11H11N3O5

Molecular Weight: 265.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034493-44-0 |

|---|---|

| Molecular Formula | C11H11N3O5 |

| Molecular Weight | 265.225 |

| IUPAC Name | 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

| Standard InChI | InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3 |

| Standard InChI Key | CFKXCZRZUOPTOI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

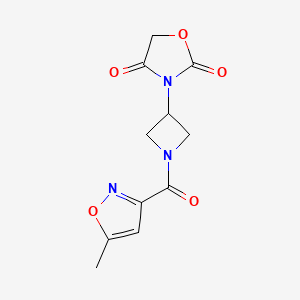

The compound’s structure features three distinct heterocyclic components:

-

5-Methylisoxazole: A five-membered aromatic ring containing two oxygen atoms at positions 1 and 3, with a methyl group at position 5.

-

Azetidine: A four-membered saturated nitrogen ring, substituted at the 3-position with the oxazolidine-2,4-dione group.

-

Oxazolidine-2,4-dione: A five-membered ring with two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding potential .

The carbonyl group bridging the isoxazole and azetidine moieties introduces conformational rigidity, which may influence receptor binding affinity.

Physicochemical Data

Key properties include:

-

Molecular Formula:

-

Solubility: Predicted to be moderately soluble in polar solvents due to hydrogen-bonding groups (e.g., carbonyls).

-

LogP: Estimated at 2.8–3.0, indicating moderate lipophilicity .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 265.22 |

| Predicted LogP | 2.8–3.0 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The compound’s stereochemistry remains uncharacterized in available literature, necessitating further studies to resolve chiral centers .

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization methods include:

-

NMR Spectroscopy: and NMR to confirm connectivity and stereochemistry.

-

Mass Spectrometry: High-resolution MS to verify molecular weight .

-

X-ray Crystallography: To resolve spatial arrangement, though crystalline samples are unreported .

Future Research Directions

Priority Investigations

-

Synthesis Optimization: Develop scalable routes with chiral resolution.

-

In Vitro Screening: Assess affinity for GABA subtypes, kinases, and ion channels.

-

ADME Profiling: Evaluate bioavailability, metabolism, and excretion using in silico models .

Clinical Translation

If CNS activity is confirmed, the compound could address unmet needs in epilepsy or anxiety disorders, leveraging its dual heterocyclic architecture for multitarget engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume